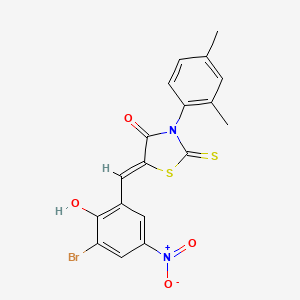![molecular formula C14H25NO4 B5121295 hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5121295.png)
hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as HMA and is a member of the aziridine family of compounds. HMA is a synthetic compound that has been developed to mimic the structure and function of natural compounds found in the body.
Mécanisme D'action
HMA works by targeting cells that overexpress certain proteins, such as folate receptors. Once inside the cell, HMA undergoes hydrolysis and releases the active drug. This targeted delivery system allows for higher concentrations of the drug to be delivered to cancer cells while minimizing the effects on healthy cells.
Biochemical and Physiological Effects:
Studies have shown that HMA has a low toxicity profile and is well-tolerated in animal models. HMA has been shown to have a high degree of stability in biological fluids and can effectively deliver drugs to tumor cells. Additionally, HMA has been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using HMA in lab experiments is its ability to deliver drugs to specific cells or tissues. This targeted delivery system allows for more precise control over drug dosages and reduces the risk of adverse side effects. However, the synthesis of HMA can be a complex and time-consuming process, which may limit its widespread use in research.
Orientations Futures
There are several potential future directions for research involving HMA. One area of interest is the development of new prodrugs that can be delivered using HMA as a carrier. Additionally, further research is needed to fully understand the mechanisms of action of HMA and its potential applications in the treatment of autoimmune diseases. Finally, the development of more efficient and cost-effective synthesis methods for HMA may increase its availability for use in biomedical research.
Méthodes De Synthèse
The synthesis of HMA involves the reaction between 1-(methoxycarbonyl)propylamine and hexyl isocyanate. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is purified through a series of steps, including recrystallization and chromatography.
Applications De Recherche Scientifique
HMA has been extensively studied for its potential applications in biomedical research. One of the primary areas of interest is its use as a prodrug for cancer therapy. HMA has been shown to be effective in delivering anticancer drugs to tumor cells, resulting in reduced toxicity and increased efficacy.
Propriétés
IUPAC Name |
hexyl 1-(1-methoxy-1-oxobutan-2-yl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-4-6-7-8-9-19-14(17)12-10-15(12)11(5-2)13(16)18-3/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATMUZOFWQFISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1CN1C(CC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl 1-(1-methoxy-1-oxobutan-2-yl)aziridine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-N'-[2-(3-methylphenoxy)ethyl]dicarbonotrithioic diamide](/img/structure/B5121213.png)
![N-methyl-2-phenyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5121215.png)
![4-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B5121222.png)
![1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5121229.png)
![2-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5121231.png)
![2-amino-4-(4-biphenylyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5121236.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B5121244.png)
![N-allyl-2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5121245.png)
![4-propyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5121248.png)
![ethyl 4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B5121271.png)

![methyl (2S)-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino](phenyl)acetate](/img/structure/B5121285.png)

![4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid](/img/structure/B5121306.png)